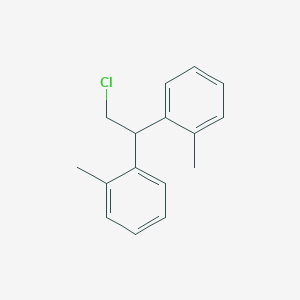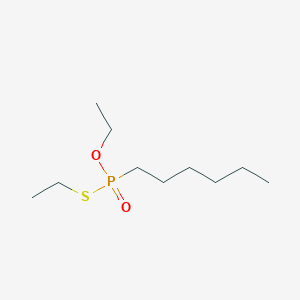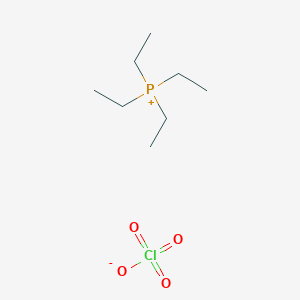
Tetraethylphosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylphosphanium perchlorate is an organophosphorus compound that features a tetraethylphosphanium cation paired with a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraethylphosphanium perchlorate can be synthesized through the reaction of tetraethylphosphonium chloride with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety, as perchloric acid is a strong oxidizer. The general reaction is as follows:
(C2H5)4PCl+HClO4→(C2H5)4PClO4+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent any hazardous reactions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions: Tetraethylphosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The perchlorate anion can act as an oxidizing agent.
Substitution: The tetraethylphosphanium cation can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: These reactions often require the presence of a reducing agent to facilitate the transfer of electrons.
Substitution Reactions: Common reagents include nucleophiles such as halides or other anions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized phosphorus compounds, while substitution reactions can produce different phosphonium salts.
Aplicaciones Científicas De Investigación
Tetraethylphosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Medicine: While not widely used in clinical settings, its potential as a therapeutic agent is being explored.
Industry: It may be used in the production of specialized materials, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of tetraethylphosphanium perchlorate involves its ability to participate in redox reactions and nucleophilic substitutions. The perchlorate anion acts as a strong oxidizer, facilitating electron transfer processes. The tetraethylphosphanium cation can interact with various nucleophiles, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Tetraethylammonium perchlorate: Similar in structure but contains a nitrogen atom instead of phosphorus.
Tetramethylphosphanium perchlorate: Similar but with methyl groups instead of ethyl groups.
Uniqueness: Tetraethylphosphanium perchlorate is unique due to the presence of the phosphorus atom, which imparts distinct chemical properties compared to its nitrogen analogs. The ethyl groups also influence its reactivity and solubility, making it suitable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
111928-11-1 |
|---|---|
Fórmula molecular |
C8H20ClO4P |
Peso molecular |
246.67 g/mol |
Nombre IUPAC |
tetraethylphosphanium;perchlorate |
InChI |
InChI=1S/C8H20P.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
JAXOYWUNPMORCF-UHFFFAOYSA-M |
SMILES canónico |
CC[P+](CC)(CC)CC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


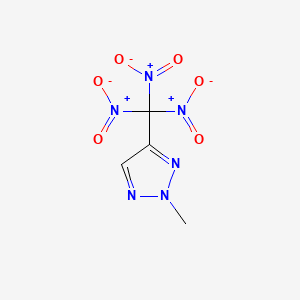
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
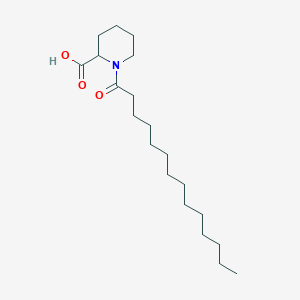
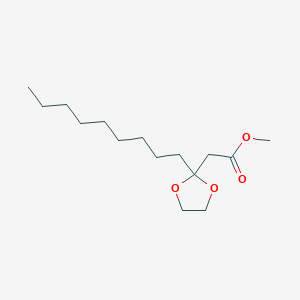
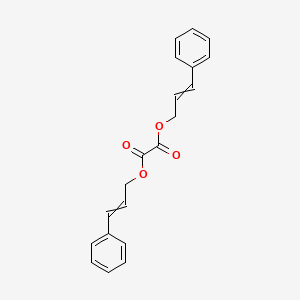
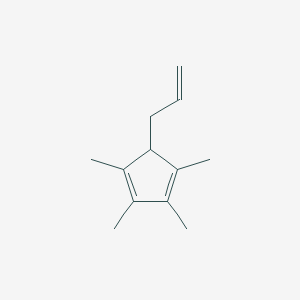
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)


